molecular formula C3H7ClN2O B12939182 2,3-Dihydrooxazol-4-amine hydrochloride

2,3-Dihydrooxazol-4-amine hydrochloride

Cat. No.: B12939182
M. Wt: 122.55 g/mol
InChI Key: BWFMCLOTAKYVDE-UHFFFAOYSA-N
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Description

2,3-Dihydrooxazol-4-amine hydrochloride is a chemical compound that belongs to the class of oxazolines Oxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrooxazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amino alcohols with carboxylic acids or their derivatives. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the oxazoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrooxazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazoline N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

2,3-Dihydrooxazol-4-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,3-Dihydrooxazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Oxazolines: Compounds with similar structures but different substituents on the oxazoline ring.

    Oxazoles: Five-membered heterocycles with one oxygen and one nitrogen atom, but with a different ring structure.

    Imidazoles: Similar to oxazolines but with two nitrogen atoms in the ring.

Uniqueness

2,3-Dihydrooxazol-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C3H7ClN2O

Molecular Weight

122.55 g/mol

IUPAC Name

2,3-dihydro-1,3-oxazol-4-amine;hydrochloride

InChI

InChI=1S/C3H6N2O.ClH/c4-3-1-6-2-5-3;/h1,5H,2,4H2;1H

InChI Key

BWFMCLOTAKYVDE-UHFFFAOYSA-N

Canonical SMILES

C1NC(=CO1)N.Cl

Origin of Product

United States

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